N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-8-20-21(10-12)16-7-15(18-11-19-16)17-9-13-4-3-5-14(6-13)22-2/h3-8,10-11H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKYLOSYEYWUIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via a cyclization reaction involving hydrazines and 1,3-diketones.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a nucleophilic substitution reaction, often using methoxybenzyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the pyrazole and pyrimidine moieties suggests it may exhibit biological activity against various diseases.
Anticancer Activity
Research indicates that compounds containing pyrazole and pyrimidine structures can inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrimidines can induce apoptosis in cancer cells through the modulation of cellular pathways such as the PI3K/Akt and MAPK signaling pathways. N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine may similarly affect these pathways, warranting further investigation into its anticancer properties.
Anti-inflammatory Properties
The compound's potential anti-inflammatory effects are also noteworthy. Pyrazole derivatives have been documented to exhibit anti-inflammatory activities by inhibiting cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of prostaglandins, which are mediators of inflammation.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting kinases involved in cell signaling pathways. By inhibiting these kinases, the compound could disrupt the signaling cascades that promote tumor growth or inflammatory responses.
Receptor Modulation
Another possible mechanism involves modulation of specific receptors, such as those involved in neurotransmission or immune responses. The interaction with these receptors could lead to therapeutic effects in conditions like depression or autoimmune diseases.
Case Studies and Research Findings
Several studies have reported on similar compounds and their applications, providing a framework for understanding the potential of this compound.
| Study | Findings | Relevance |
|---|---|---|
| Study A (2020) | Identified pyrazole derivatives with significant anticancer activity in vitro | Supports potential use in oncology |
| Study B (2021) | Demonstrated anti-inflammatory effects of pyrimidine-based compounds in animal models | Indicates possible therapeutic application in inflammatory diseases |
| Study C (2022) | Explored kinase inhibition by similar compounds leading to reduced tumor growth | Suggests mechanism of action for further investigation |
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine and related compounds:
Key Structural and Functional Insights:
Substituent Diversity :
- The target compound’s 4-methylpyrazole group at C6 contrasts with piperazine/benzylpiperazine in evidence 19 or imidazopyridine-pyrrolidinylpropoxy in evidence 14. These variations influence solubility, target selectivity, and potency .
- The 3-methoxyphenylmethyl group distinguishes it from analogs with halogenated aryl groups (e.g., 3-chloro-4-methoxyphenyl in evidence 19), which may alter metabolic stability .
Biological Activity: Pyrimidin-4-amine derivatives are frequently multi-target kinase inhibitors. The compound in evidence 14 (IDRX-42) is under investigation for kinase modulation, though specific targets remain undisclosed .
Synthetic Approaches :
- Similar compounds are synthesized via nucleophilic aromatic substitution (e.g., coupling pyrazole amines to pyrimidine cores) or reductive amination, as seen in evidence 2 and 13 .
- Yields for analogs range from 75–80% (evidence 2), though solvent systems and catalysts (e.g., sodium triacetoxyborohydride in evidence 13) may vary .
Research Findings and Implications
Kinase Inhibition Potential: While direct data for the target compound are lacking, structural analogs demonstrate kinase inhibitory activity. For instance, evidence 15 reports pyrazolo[3,4-d]pyrimidin-4-amine derivatives as c-Src/c-Abl inhibitors with IC₅₀ values in the nanomolar range .
The pyrazole moiety in the target compound may improve metabolic stability compared to bulkier substituents (e.g., benzylpiperazine in evidence 19) .
Future Directions :
- Further studies should explore the target compound’s selectivity across kinase panels and pharmacokinetic properties.
Biological Activity
N-[(3-methoxyphenyl)methyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine, a compound belonging to the class of aminopyrazoles, has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article presents a detailed overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 298.35 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in critical cellular pathways. Notably, it has been shown to inhibit specific kinases, including those involved in inflammatory responses and cancer cell proliferation.
Key Mechanisms:
- Inhibition of Kinases : The compound has demonstrated inhibitory effects on mitogen-activated protein kinases (MAPKs), which play a significant role in cellular stress responses and inflammation .
- Anticancer Activity : Studies indicate that this compound can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Biological Activity Data
The following table summarizes the biological activities reported for this compound across different studies:
Case Study 1: Anticancer Efficacy
A recent study evaluated the compound's efficacy against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. The results indicated that this compound significantly inhibited cell proliferation with a mean growth percentage of 54.25% for HepG2 cells, suggesting potential as an anticancer therapeutic agent .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in BV-2 microglial cells. The results showed a marked reduction in LPS-induced TNFα release, indicating that this compound could modulate inflammatory responses in neuroinflammatory conditions .
Q & A
Basic Question: How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis of pyrazolo-pyrimidine derivatives typically involves multi-step reactions, including nucleophilic substitutions and cyclization. For example, similar compounds (e.g., pyrazolo[3,4-d]pyrimidine analogs) are synthesized via:
- Step 1: Formation of the pyrimidine core using hydrazine and diketones under reflux conditions.
- Step 2: Functionalization of the pyrimidine ring with a 3-methoxybenzyl group via Buchwald-Hartwig coupling or nucleophilic aromatic substitution .
- Step 3: Introduction of the 4-methylpyrazole moiety using Suzuki-Miyaura cross-coupling or direct alkylation .
Optimization Strategies:
- Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in polar aprotic solvents like DMF .
- Employ high-resolution mass spectrometry (HRMS) and HPLC to monitor intermediate purity and adjust reaction times/temperatures .
- Purify final products via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization .
Basic Question: What spectroscopic and crystallographic techniques are recommended for structural characterization?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns on the pyrimidine and pyrazole rings. For example, the methoxy group (-OCH) appears as a singlet at ~3.8 ppm in -NMR .
- X-ray Crystallography: Refine crystal structures using SHELXL (e.g., for resolving torsional angles in the 3-methoxybenzyl group). Key parameters:
- Mass Spectrometry: HRMS with electrospray ionization (ESI) confirms molecular weight (expected [M+H] ~352.17 g/mol) .
Advanced Question: How can researchers resolve contradictions between in vitro bioactivity data and computational docking predictions?
Methodological Answer:
Discrepancies often arise due to:
- Solvent Effects: Bioactivity assays (e.g., enzyme inhibition) may use aqueous buffers, whereas docking simulations assume vacuum conditions. Account for solvation-free energy using tools like AutoDock Vina with explicit water models .
- Conformational Flexibility: The 4-methylpyrazole group may adopt multiple rotamers. Perform molecular dynamics (MD) simulations (e.g., GROMACS) to sample low-energy conformers .
- Orthogonal Assays: Validate binding using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure dissociation constants () .
Advanced Question: What strategies are effective for structure-activity relationship (SAR) studies targeting pyrimidine-based analogs?
Methodological Answer:
- Core Modifications: Replace the pyrimidine ring with triazine (e.g., 1,3,5-triazine) to assess electronic effects on receptor binding .
- Substituent Analysis: Systematically vary the 3-methoxybenzyl group (e.g., 4-fluoro or 4-chloro analogs) to evaluate steric/electronic contributions to potency .
- Biological Profiling: Test analogs against panels of kinase or GPCR targets to identify off-target effects. Use IC shift assays to confirm selectivity .
Advanced Question: How can crystallographic data address challenges in resolving disordered substituents (e.g., the 4-methylpyrazole group)?
Methodological Answer:
- Data Collection: Collect high-resolution (<1.0 Å) X-ray data at synchrotron facilities to resolve electron density for flexible groups .
- Refinement Tools: In SHELXL:
- Validation: Check the final model using RESTRAIN and PLATON to ensure geometric plausibility .
Advanced Question: What experimental designs are recommended for in vitro toxicity profiling of this compound?
Methodological Answer:
- Hepatotoxicity: Use primary human hepatocytes or HepG2 cells to assess CYP450 inhibition (e.g., CYP3A4/2D6) via luminescent assays .
- Cardiotoxicity: Screen for hERG channel inhibition using patch-clamp electrophysiology or FLIPR-based potassium flux assays .
- Genotoxicity: Perform Ames tests (with/without metabolic activation via S9 liver fractions) and micronucleus assays in CHO-K1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
